molecular formula C25H22N4O3 B11458293 6-(8-aminonaphthalen-1-yl)-5-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

6-(8-aminonaphthalen-1-yl)-5-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

Cat. No.: B11458293
M. Wt: 426.5 g/mol
InChI Key: VLVNBZWUMGYZLV-UHFFFAOYSA-N
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Description

6-(8-Aminonaphthalen-1-yl)-5-(4-methoxyphenyl)-1,3-dimethyl-1H,2H,3H,4H,6H-pyrrolo[3,4-d]pyrimidine-2,4-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines multiple aromatic rings and functional groups, making it an interesting subject for research in organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(8-aminonaphthalen-1-yl)-5-(4-methoxyphenyl)-1,3-dimethyl-1H,2H,3H,4H,6H-pyrrolo[3,4-d]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the naphthalene and pyrimidine cores separately, followed by their coupling through various organic reactions such as nucleophilic substitution or palladium-catalyzed cross-coupling reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

6-(8-Aminonaphthalen-1-yl)-5-(4-methoxyphenyl)-1,3-dimethyl-1H,2H,3H,4H,6H-pyrrolo[3,4-d]pyrimidine-2,4-dione can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon for hydrogenation reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinones or other oxygenated derivatives, while reduction reactions may produce amines or alcohols .

Mechanism of Action

The mechanism by which 6-(8-aminonaphthalen-1-yl)-5-(4-methoxyphenyl)-1,3-dimethyl-1H,2H,3H,4H,6H-pyrrolo[3,4-d]pyrimidine-2,4-dione exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-(8-aminonaphthalen-1-yl)-5-(4-methoxyphenyl)-1,3-dimethyl-1H,2H,3H,4H,6H-pyrrolo[3,4-d]pyrimidine-2,4-dione include:

Uniqueness

The uniqueness of 6-(8-aminonaphthalen-1-yl)-5-(4-methoxyphenyl)-1,3-dimethyl-1H,2H,3H,4H,6H-pyrrolo[3,4-d]pyrimidine-2,4-dione lies in its combination of multiple aromatic rings and functional groups, which can confer unique chemical and biological properties

Properties

Molecular Formula

C25H22N4O3

Molecular Weight

426.5 g/mol

IUPAC Name

6-(8-aminonaphthalen-1-yl)-5-(4-methoxyphenyl)-1,3-dimethylpyrrolo[3,4-d]pyrimidine-2,4-dione

InChI

InChI=1S/C25H22N4O3/c1-27-20-14-29(19-9-5-7-15-6-4-8-18(26)21(15)19)23(16-10-12-17(32-3)13-11-16)22(20)24(30)28(2)25(27)31/h4-14H,26H2,1-3H3

InChI Key

VLVNBZWUMGYZLV-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CN(C(=C2C(=O)N(C1=O)C)C3=CC=C(C=C3)OC)C4=CC=CC5=C4C(=CC=C5)N

Origin of Product

United States

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